Sodium diethyldihydroaluminate

Description

Sodium diethyldihydroaluminate (SDDA), with the molecular formula C₄H₁₂AlNa⁻ (CAS 17836-88-3), is an organoaluminum reducing agent containing two ethyl groups and two hydride ions bonded to aluminum . It is commonly used in organic synthesis for selective reductions under mild conditions. SDDA’s structure—comprising a sodium counterion and a diethyldihydroaluminate anion—confers unique solubility in organic solvents like tetrahydrofuran (THF) and toluene, enhancing its utility in reactions requiring non-polar media .

SDDA is notable for its ability to reduce a wide range of functional groups, including aldehydes, ketones, esters, and epoxides, while exhibiting selectivity in reactions such as the reduction of tertiary amides to aldehydes (>90% yield) . Its reactivity profile is distinct from traditional hydrides like lithium aluminum hydride (LAH), as SDDA avoids over-reduction in certain cases due to steric and electronic effects from its ethyl ligands .

Properties

CAS No. |

17836-88-3 |

|---|---|

Molecular Formula |

C4H12AlNa |

Molecular Weight |

110.11 g/mol |

IUPAC Name |

aluminum;sodium;ethane;hydride |

InChI |

InChI=1S/2C2H5.Al.Na.2H/c2*1-2;;;;/h2*1H2,2H3;;;;/q2*-1;+3;+1;2*-1 |

InChI Key |

IHDCPKOFXPTMDE-UHFFFAOYSA-N |

SMILES |

[H-].[H-].C[CH2-].C[CH2-].[Na+].[Al+3] |

Canonical SMILES |

[H-].[H-].C[CH2-].C[CH2-].[Na+].[Al+3] |

Other CAS No. |

1767-40-4 |

Origin of Product |

United States |

Preparation Methods

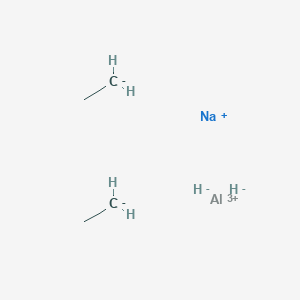

Synthetic Routes and Reaction Conditions: Sodium diethyldihydroaluminate can be synthesized through the reaction of sodium hydride with diethylaluminum chloride. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

NaH+(C2H5)2AlCl→NaAl(C2H5)2H2+NaCl

Industrial Production Methods: In industrial settings, sodium aluminum diethyldihydride is produced by reacting sodium aluminum hydride with diethylaluminum chloride in a solvent such as toluene. The reaction is conducted under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Sodium diethyldihydroaluminate primarily undergoes reduction reactions due to the presence of the hydride ions. It is a strong reducing agent and can reduce various organic compounds, including aldehydes, ketones, and esters, to their corresponding alcohols .

Common Reagents and Conditions:

Reduction of Aldehydes and Ketones: this compound reduces aldehydes and ketones to primary and secondary alcohols, respectively. The reaction is typically carried out in an inert solvent such as toluene.

Reduction of Esters: Esters are reduced to primary alcohols using sodium aluminum diethyldihydride under similar conditions.

Major Products Formed:

Aldehydes: Reduced to primary alcohols.

Ketones: Reduced to secondary alcohols.

Esters: Reduced to primary alcohols.

Scientific Research Applications

Sodium diethyldihydroaluminate has a wide range of applications in scientific research:

Chemistry: It is used as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds.

Biology: While its direct applications in biology are limited, it can be used in the synthesis of biologically active compounds.

Medicine: It is used in the synthesis of pharmaceutical intermediates.

Industry: this compound is used in the production of fine chemicals and in the preparation of other complex metal hydrides

Mechanism of Action

The mechanism by which sodium aluminum diethyldihydride exerts its reducing effects involves the transfer of hydride ions (H-) to the substrate. The aluminum-hydrogen bond in the compound is highly polarized, making it a strong nucleophile. This allows the hydride ion to attack electrophilic centers in the substrate, leading to the reduction of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium Aluminum Hydride (LAH)

- Reactivity : LAH is a stronger, more general-purpose reducing agent, capable of reducing esters, amides, and nitriles. However, it lacks selectivity and often requires strict anhydrous conditions .

- Comparison :

Diisobutylaluminum Hydride (DIBAH)

- Structure: DIBAH ([(CH₂CH(CH₃)₂)₂AlH]) is a sterically hindered organoaluminum hydride.

- Reactivity : DIBAH selectively reduces esters to alcohols and ketones to secondary alcohols but struggles with tertiary amides.

- Comparison :

Sodium Aluminum Hydride (NaAlH₄)

- Structure: NaAlH₄ is an inorganic hydride with four hydride ions bound to aluminum.

- Comparison :

Sodium Aluminate (NaAlO₂)

- Structure : A sodium salt of aluminate with the formula AlNaO₂, lacking hydride ions .

- Reactivity : Used in water treatment and as a catalyst precursor, NaAlO₂ is alkaline and reacts with acids to form aluminum hydroxide.

- Its applications focus on pH regulation and precipitation of metal hydroxides . SDDA’s organometallic structure enables reductive transformations inaccessible to NaAlO₂ .

Reaction Data and Selectivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.